N-(4-chloro-3-methoxyphenyl)-3-nitrobenzamide
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Overview
Description
N-(4-chloro-3-methoxyphenyl)-3-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a methoxy group, and a nitro group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-methoxyphenyl)-3-nitrobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-methoxyaniline and 3-nitrobenzoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours.
Purification: The resulting product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reactions are conducted in large-scale reactors with precise control over temperature, pressure, and reaction time.
Automated Systems: Automated systems are used for the addition of reagents and monitoring of reaction progress.
Purification Techniques: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-3-methoxyphenyl)-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution Reagents: Amines, thiols, sodium hydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products
Reduction: 3-amino-N-(4-chloro-3-methoxyphenyl)benzamide.
Substitution: N-(4-amino-3-methoxyphenyl)-3-nitrobenzamide.
Oxidation: N-(4-chloro-3-hydroxyphenyl)-3-nitrobenzamide.
Scientific Research Applications
N-(4-chloro-3-methoxyphenyl)-3-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biological studies to understand the interactions of small molecules with biological targets.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(4-chloro-3-methoxyphenyl)-3-nitrobenzamide involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems, leading to modulation of their activity.
Pathways Involved: It may inhibit or activate signaling pathways involved in inflammation, cell proliferation, or apoptosis.
Binding Interactions: The presence of the chloro, methoxy, and nitro groups allows for specific binding interactions with target proteins, enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(4-chloro-3-methoxyphenyl)acetamide: Similar structure but lacks the nitro group, leading to different chemical and biological properties.
N-(4-chloro-3-methoxyphenyl)-3-aminobenzamide: Contains an amino group instead of a nitro group, which affects its reactivity and applications.
N-(4-chloro-3-methoxyphenyl)-3-hydroxybenzamide: Contains a hydroxyl group, leading to different solubility and reactivity profiles.
Uniqueness
N-(4-chloro-3-methoxyphenyl)-3-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(4-chloro-3-methoxyphenyl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4/c1-21-13-8-10(5-6-12(13)15)16-14(18)9-3-2-4-11(7-9)17(19)20/h2-8H,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLECGFXZXIBVNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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